molecular formula C14H22O B13698912 1-(tert-Butoxy)-4-(tert-butyl)benzene

1-(tert-Butoxy)-4-(tert-butyl)benzene

Cat. No.: B13698912
M. Wt: 206.32 g/mol
InChI Key: OQKCBQVVDYHAGJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-(tert-butyl)benzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-4-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and tert-butoxy groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and tert-butyl alcohol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-(tert-butyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1-(tert-Butoxy)-4-(tert-butyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-(tert-butyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various substrates. Pathways involved in its action may include electrophilic and nucleophilic interactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri-tert-butylbenzene: Similar in structure but with three tert-butyl groups.

    tert-Butylbenzene: Contains only one tert-butyl group attached to the benzene ring.

    1-tert-Butoxy-2,4,6-trimethylbenzene: Features tert-butoxy and methyl groups on the benzene ring.

Uniqueness

1-(tert-Butoxy)-4-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3

InChI Key

OQKCBQVVDYHAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

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